4-Iodo-3-nitrophenol

Vue d'ensemble

Description

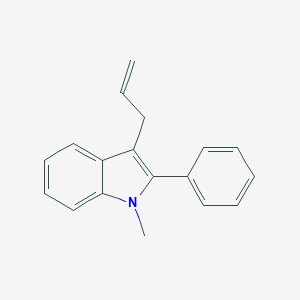

Molecular Structure Analysis

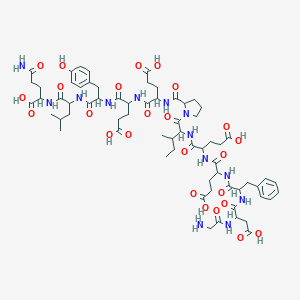

The molecular structure of 4-Iodo-3-nitrophenol is characterized by the presence of iodine and nitro groups attached to a phenol ring . The InChI code for the compound isInChI=1S/C6H4INO3/c7-5-2-1-4 (9)3-6 (5)8 (10)11/h1-3,9H . Chemical Reactions Analysis

While specific chemical reactions involving 4-Iodo-3-nitrophenol are not detailed in the available resources, it’s known that nitrophenols are often involved in reduction reactions .Physical And Chemical Properties Analysis

4-Iodo-3-nitrophenol has a molecular weight of 265.01 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 0. The exact mass is 264.92359 g/mol and the monoisotopic mass is 264.92359 g/mol .Applications De Recherche Scientifique

Radiofluorination of Biomolecules

4-Iodo-3-nitrophenol can be used in the field of molecular imaging, specifically in Positron Emission Tomography (PET). It is used in the preparation of 4-nitrophenyl (PNP) activated esters for indirect radiofluorination of biomolecules . This process is beneficial for the preparation of radiopharmaceuticals, which are used in PET imaging .

Synthesis of Activated Esters

4-Iodo-3-nitrophenol can be used in the synthesis of activated esters. The study demonstrates the application of PNP active esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .

Environmental Sensing

Although there is no direct mention of 4-Iodo-3-nitrophenol, it could potentially be used in the construction of electrochemical sensors for environmental monitoring .

Catalytic Reduction

4-Iodo-3-nitrophenol might be used in the catalytic reduction of other nitrophenols .

Chemical Synthesis

4-Iodo-3-nitrophenol is used in various chemical synthesis processes. It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Research and Development

4-Iodo-3-nitrophenol is used in research and development laboratories. It is used in various experiments to understand its properties and potential applications .

Safety And Hazards

4-Iodo-3-nitrophenol is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propriétés

IUPAC Name |

4-iodo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXOEOOXJUACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369917 | |

| Record name | 4-Iodo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-nitrophenol | |

CAS RN |

113305-56-9 | |

| Record name | 4-Iodo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)